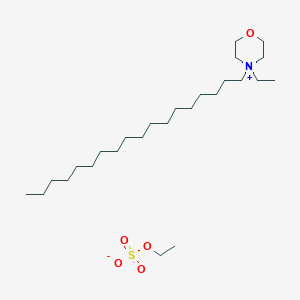
Iodomethamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iodomethamate involves several steps:
Chelidonic Acid Conversion: Chelidonic acid is first converted to chelidamic acid by the action of ammonia.
Iodination: Chelidamic acid is then iodinated using iodine in a boiling aqueous alkaline solution.
Methylation: The iodinated product is methylated at the nitrogen with dimethyl sulfate in a hot alkaline solution.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The use of solid phosphoric acid as a catalyst can improve the reaction yield and reduce production costs .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the iodine atoms are replaced by other halogens or functional groups.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Iodine and Sodium Hydroxide: Used in the iodination step.
Dimethyl Sulfate: Used for methylation.
Alkaline Conditions: Necessary for both iodination and methylation steps
Major Products:
Methylated Iodinated Compounds: The primary products formed are methylated and iodinated derivatives of chelidamic acid.
Scientific Research Applications
Iodomethamate has several applications in scientific research:
Medical Imaging: Used as a contrast agent in urography to enhance the visibility of urinary tract structures.
Radiopaque Medium: Its ability to absorb X-rays makes it useful in various diagnostic imaging techniques
Mechanism of Action
The mechanism by which iodomethamate exerts its effects involves its high atomic number iodine atoms, which absorb X-rays effectively. This absorption enhances the contrast of images in medical imaging. The molecular targets are primarily the tissues and structures within the urinary tract, which are highlighted due to the presence of the radiopaque compound .
Comparison with Similar Compounds
Iodohippurate Sodium: Another radiopaque substance used in medical imaging.
Iodixanol: A non-ionic, water-soluble contrast agent.
Iohexol: A widely used contrast agent in various imaging techniques.
Uniqueness: Iodomethamate is unique due to its specific application in urography and its high iodine content, which provides excellent contrast in X-ray imaging. Its preparation method also involves unique steps such as the conversion of chelidonic acid and subsequent iodination and methylation .
Properties
CAS No. |
1951-53-7 |
|---|---|
Molecular Formula |
C8H5I2NO5 |
Molecular Weight |
448.94 g/mol |
IUPAC Name |
3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |
InChI Key |
QXXSPCOLSLNNNE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Canonical SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Key on ui other cas no. |
1951-53-7 |
Related CAS |
519-26-6 (2hydrochloride salt) |
Synonyms |
3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)




![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
